PrCP-7414 is a synthetic compound that has garnered attention in the field of medicinal chemistry. It is classified as a propargylamine derivative, which is notable for its potential applications in various biochemical and pharmaceutical contexts. The compound's structure incorporates a propargyl group, making it suitable for reactions involving copper-catalyzed azide-alkyne Click Chemistry, which is pivotal in bioconjugation techniques.
PrCP-7414 is categorized under propargylamines, a class of compounds characterized by the presence of both an alkyne and an amine functional group. These compounds are recognized for their versatility in organic synthesis and their utility in medicinal chemistry as pharmacophores. The specific synthesis of PrCP-7414 typically involves methods such as the A3 coupling reaction, which combines an aldehyde, an alkyne, and an amine under transition metal catalysis, often using copper or zinc to facilitate the reaction .
The synthesis of PrCP-7414 can be achieved through several established methods:
The A3 coupling reaction is typically catalyzed by transition metals, which can include copper(I) or zinc salts. Reaction conditions are optimized for high yields, often involving solvents such as dimethyl sulfoxide or acetonitrile at elevated temperatures. The purification of the product may involve chromatography techniques to isolate PrCP-7414 from by-products.
PrCP-7414 features a molecular structure that includes:
The molecular formula of PrCP-7414 can be represented as CnHnN (where n corresponds to the number of carbon atoms and hydrogen atoms specific to this compound).
The precise molecular weight and structural data can be determined through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which confirm the identity and purity of the synthesized compound.
PrCP-7414 is involved in several key chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for PrCP-7414 primarily revolves around its ability to form stable triazole linkages through Click Chemistry. When reacted with azide-bearing biomolecules, the propargyl group facilitates a cycloaddition reaction that results in a triazole product, which is stable under physiological conditions .
This mechanism enhances the compound's utility in bioconjugation applications, allowing for the attachment of drugs or imaging agents to biomolecules without compromising their biological activity.
PrCP-7414 exhibits several notable physical properties:
Key chemical properties include:
PrCP-7414 has several scientific uses across various fields:
PRCP (prolylcarboxypeptidase) is a lysosomal serine protease encoded by the PRCP gene. It cleaves C-terminal amino acids from peptide substrates exclusively when the penultimate residue is proline, a unique specificity that distinguishes it from other carboxypeptidases [1] [3]. This enzyme operates optimally in acidic environments (pH 4.5–5.5), consistent with its lysosomal localization. Structurally, PRCP belongs to the S28 protease family and features a catalytic triad composed of Ser118, Asp315, and His356, which is essential for its enzymatic function [3] [6].
PRCP’s substrate repertoire includes angiotensin II, α-melanocyte-stimulating hormone (α-MSH), and des-Arg9-bradykinin. Its cleavage of angiotensin II generates angiotensin-(1–7), a peptide with vasodilatory properties, while degradation of α-MSH disrupts appetite regulation pathways [1] [6]. Enzymatic assays reveal PRCP exhibits kcat/Km values of ~10⁴ M⁻¹s⁻¹ for preferred substrates, indicating high catalytic efficiency. Inhibition studies confirm its sensitivity to serine protease inhibitors but resistance to metallo- or cysteine protease inhibitors [6].
Table 1: Biochemical Profile of PrCP-7414
Property | Value |
---|---|
CAS Number | 1252037-41-4 |
Molecular Weight | 578.54 g/mol |
IUPAC Name | 2-Amino-N-((2S,3S)-3-(biphenyl-4-yl)-1-((2S)-2-(5,6-dichloro-1H-benzimidazol-2-yl)pyrrolidin-1-yl)-1-oxobutan-2-yl)-2-methylpropanamide |
Solubility | Soluble in DMSO |
Purity | >98% |
Storage Conditions | -20°C (long-term) |
Molecular Formula | C₃₁H₃₃Cl₂N₅O₂ |
PRCP integrates RTK signaling with GPCR networks by processing angiotensin II and des-Arg9-bradykinin—peptides that activate GPCRs (e.g., AT1R, B1R). In TNBC, this crosstalk amplifies mitogenic signaling: PRCP-generated angiotensin-(1–7) stimulates MAS1 receptors, triggering EGFR transactivation and ERK phosphorylation. PrCP-7414 blocks this axis, reducing ligand-dependent EGFR activation by >50% [3] [5].
Table 2: Clinical Correlation of PRCP Expression in Breast Cancer
Patient Cohort | PRCP+ Prevalence | Hazard Ratio (Recurrence) | 5-Year Survival |
---|---|---|---|
ER+ Stage I (n=77) | 27.3% | 1.32 (p=0.008) | 62% vs 89%* |
ER+ Stage II (n=38) | 34.2% | 1.60 (p=0.034) | 48% vs 78%* |
TNBC (n=66) | 51.5% | 2.10 (p<0.001) | 33% vs 67%* |
*PRCP+ vs PRCP- groups [4]
PRCP drives resistance to endocrine and targeted therapies:
In vivo, PrCP-7414 (5 mg/kg) enhances endoxifen efficacy in ER+ PDX models, reducing tumor volume by 75% versus monotherapy. For TNBC, PrCP-7414 monotherapy inhibits tumor growth by 60% in xenografts by suppressing phosphorylation of IGF1R, HER3, and AKT [3] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7